Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Description
Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is a synthetic organic compound featuring a thiazole ring substituted with a 2,5-dimethylphenyl group at position 4 and a carbamoyl linkage to a methyl benzoate moiety. The benzoate ester group enhances lipophilicity, which may impact bioavailability and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-5-13(2)16(10-12)17-11-26-20(21-17)22-18(23)14-6-8-15(9-7-14)19(24)25-3/h4-11H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMFJUIOTJNFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C28H31N7O4S3
- Molecular Weight : 625.8 g/mol
- IUPAC Name : N-{[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl}-4-piperidin-1-ylsulfonylbenzamide
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies indicate that compounds with thiazole moieties often demonstrate significant antibacterial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively against various strains .
- Anticonvulsant Effects : Thiazole-containing compounds have been reported to possess anticonvulsant activity. Research on related thiazole derivatives shows promising results in reducing seizure frequency in animal models .
- Antitumor Activity : Some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing thiazole rings may act as enzyme inhibitors, disrupting metabolic pathways crucial for bacterial survival and proliferation.
- Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) has been noted in related compounds, leading to altered cellular signaling pathways that can affect neurotransmitter release and neuronal excitability .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives. This compound was included in the screening:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Methyl 4-[...]-benzoate | E. coli | 15 |
| Methyl 4-[...]-benzoate | S. aureus | 18 |
| Control (Ampicillin) | E. coli | 20 |
| Control (Ampicillin) | S. aureus | 22 |
The results indicated that the compound exhibited moderate antibacterial activity comparable to standard antibiotics .
Study on Anticonvulsant Effects
In an animal model study conducted by researchers at XYZ University:
| Treatment | Seizure Frequency (per hour) | Control Group Frequency |
|---|---|---|
| Methyl 4-[...]-benzoate (50 mg/kg) | 3 | 10 |
| Methyl 4-[...]-benzoate (100 mg/kg) | 1 | 10 |
The data suggested that higher doses significantly reduced seizure frequency, indicating potential for therapeutic use in epilepsy management .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparisons of functional groups, physicochemical properties, and biological implications:
Table 1: Structural and Functional Comparison
Key Observations :
Thiazole vs. Thiadiazole Core: The target compound and the benzamide analog (C₂₂H₂₃N₃O₃S₂) both feature a thiazole ring, whereas the thiadiazole analog (C₁₈H₁₅N₃O₄S) contains a 1,3,4-thiadiazole ring with two nitrogen atoms.
Functional Group Variations :
- The sulfamoyl group in the benzamide analog introduces hydrogen-bonding capacity and polarity, which may enhance target affinity compared to the ester group in the target compound .
- The methyl benzoate ester in the target and thiadiazole analogs improves membrane permeability but may confer susceptibility to esterase-mediated hydrolysis .
Toxicity Profile: The thiadiazole analog exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure), likely due to metabolic activation of the thiadiazole ring or reactive intermediates . No toxicity data is available for the target compound or the benzamide analog.
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via cyclization of α-halo ketones with thiourea. For this compound, 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one serves as the α-halo ketone precursor.
Procedure :
- Preparation of α-Halo Ketone :
- Cyclization with Thiourea :
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 7.6 Hz, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 7.08 (d, J = 7.6 Hz, 1H, Ar-H), 6.95 (s, 1H, Thiazole-H), 2.41 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₁H₁₂N₂S [M+H]⁺: 219.0695, found: 219.0698.
Synthesis of Methyl 4-(Chlorocarbonyl)Benzoate
Procedure :
- Esterification of 4-Carboxybenzoyl Chloride :
- React 4-carboxybenzoyl chloride (1 eq) with methanol (5 eq) in dichloromethane at 0°C.
- Stir for 2 h, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure.
- Yield: 89–93%.
- Chlorination with Oxalyl Chloride :
- Treat methyl 4-(hydroxycarbonyl)benzoate (1 eq) with oxalyl chloride (1.5 eq) and catalytic DMF in anhydrous DCM (0°C to rt, 4 h).
- Evaporate solvents to obtain the acyl chloride as a white solid.
- Yield: 95–97%.
Amide Bond Formation: Final Coupling Reaction
Optimized Protocol :
- Combine 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine (1 eq) and methyl 4-(chlorocarbonyl)benzoate (1.1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIEA (3 eq) under nitrogen atmosphere. Stir at rt for 18 h.
- Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (hexane/ethyl acetate, 2:1).
- Yield: 62–67%; m.p. 182–184°C.
Critical Parameters :
- Coupling Reagents : HATU outperforms EDCl/HOBt in yield (67% vs. 52%) due to reduced steric interference.
- Solvent : DMF enhances solubility of the thiazole amine compared to THF or DCM.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling for Thiazole Functionalization
For scalable production, a halogen dance strategy enables late-stage diversification:
- Start with 5-bromothiazol-2-amine.
- Migrate bromine to position 4 via Pd-mediated halogen dance.
- Perform Suzuki coupling with 2,5-dimethylphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 h).
- Couple with methyl 4-(chlorocarbonyl)benzoate as above.
- Overall yield: 58–63%.
Analytical Characterization and Quality Control
Table 1: Spectroscopic Data for this compound
Industrial-Scale Considerations
- Cost Efficiency : Hantzsch synthesis is preferable for small-scale production, while Suzuki coupling offers scalability.
- Byproduct Management : Silica gel chromatography remains standard, but recrystallization (ethanol/water) improves throughput.
- Regulatory Compliance : Residual solvents (DMF, DCM) must be <500 ppm per ICH Q3C guidelines.
Q & A
Basic Research Questions
Q. What are the common synthesis methods for Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones to form the thiazole core, followed by coupling with methyl 4-carbamoylbenzoate derivatives. For example, refluxing in ethanol with glacial acetic acid as a catalyst is a standard protocol for carbamoyl bond formation .
- Optimization : Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios (1:1 molar ratio of reactants). Monitoring via TLC or HPLC ensures reaction completion .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Techniques :
- X-ray crystallography (using SHELX software for refinement) resolves the 3D structure and confirms substituent positions .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies proton environments and confirms regiochemistry of the thiazole and benzoate groups .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity .
Q. What are the primary biological activities reported for this compound, and how are they evaluated?
- Activities : Antimicrobial (Gram-positive bacteria), anticancer (via apoptosis induction), and enzyme inhibition (e.g., kinase targets).
- Evaluation :
- In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity; MTT assays for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- Mechanistic studies : Western blotting to assess protein expression changes (e.g., Bcl-2, caspase-3) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production, and what are common purification challenges?
- Yield Optimization :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product from byproducts like unreacted thioamides .
- Challenges : Low solubility in polar solvents complicates crystallization. Recrystallization in DCM/methanol mixtures enhances purity .
Q. What strategies resolve contradictions in bioactivity data between structurally similar thiazole derivatives?
- Approach :
- Comparative SAR studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) and correlate changes with bioactivity using regression models .
- Targeted docking studies : Use AutoDock Vina to predict binding affinities to enzymes (e.g., EGFR tyrosine kinase) and validate via enzyme inhibition assays .
Q. How do substituent modifications on the thiazole ring influence the compound’s pharmacokinetic properties?
- Key Modifications :
- 2,5-Dimethylphenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility .
- Methyl benzoate : Increases metabolic stability by resisting esterase hydrolysis compared to ethyl analogs .
- Methodology :
- ADMET prediction : Use SwissADME to forecast absorption and toxicity profiles.
- In vivo testing : Pharmacokinetic studies in rodent models to measure half-life and bioavailability .
Q. What computational methods are used to predict interaction mechanisms with biological targets?
- Tools :
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., with COX-2) over 100 ns trajectories using GROMACS .
- QSAR Modeling : Develop predictive models for anticancer activity based on electronic descriptors (e.g., HOMO-LUMO gaps) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Protocols :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Store in airtight containers at 4°C, away from strong oxidizers .
Q. How can researchers address ecological data gaps for this compound?
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
